ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Description
This compound features a fused thieno[2,3-d][1,3]thiazole heterocyclic core, substituted at position 2 with a 4-methanesulfonylbenzamido group and at position 5 with an ethyl carboxylate ester. The methyl group at position 6 adds steric bulk.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(4-methylsulfonylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-4-24-16(21)13-9(2)12-15(25-13)19-17(26-12)18-14(20)10-5-7-11(8-6-10)27(3,22)23/h5-8H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKXWIIVOYADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a reaction involving a thioamide and a haloketone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function . The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Thieno[2,3-d][1,3]Thiazole Derivatives
Ethyl 2-Amino-6-Methylthieno[2,3-d][1,3]Thiazole-5-Carboxylate (CAS 837407-87-1)
- Key Difference: Position 2 substituent is an amino group instead of 4-methanesulfonylbenzamido.
- Implications: The amino group may participate in hydrogen bonding as both donor and acceptor, whereas the benzamido group primarily acts as an acceptor via the sulfonyl and carbonyl moieties .
| Property | Target Compound | CAS 837407-87-1 |
|---|---|---|
| Position 2 Substituent | 4-Methanesulfonylbenzamido | Amino |
| Hydrogen Bonding Capacity | Acceptor (SO₂, COO⁻) | Donor/Acceptor (NH₂) |
| Electron Effects | Strongly electron-withdrawing | Moderately electron-donating |
Thiadiazole and Triazole Derivatives
Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b, )
- Core Heterocycle: 1,3,4-Thiadiazole vs. thieno[2,3-d][1,3]thiazole.
- Implications: Thiadiazoles are less π-electron-rich than fused thienothiazoles, affecting aromatic interactions in biological targets or crystal packing . The hydrazono and triazole groups in 9b introduce additional hydrogen-bonding sites absent in the target compound.
Sulfonylurea and Sulfonamide Derivatives
Metsulfuron Methyl Ester ()
- Key Functional Group : Sulfonylurea bridge vs. sulfonamide.
- Implications :
Carbamate and Thiazole Derivatives
Thiazol-5-ylmethyl Carbamate Derivatives ()
- Key Differences: Carbamate vs. carboxylate ester; standalone thiazole vs. fused thienothiazole.
- The fused thienothiazole core may enhance planarity and π-stacking compared to monocyclic thiazoles .
Structural and Functional Insights
- Hydrogen Bonding and Crystallinity : The 4-methanesulfonyl group in the target compound likely enhances crystallinity via SO₂···H-N/S interactions, as inferred from hydrogen-bonding patterns in related sulfonamides .
- Synthetic Routes: The target compound’s synthesis likely involves amidation of a thienothiazole precursor (e.g., CAS 837407-87-1) with 4-methanesulfonylbenzoyl chloride, contrasting with the multi-step cyclization pathways for thiadiazoles in .
Biological Activity
Ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a thieno-thiazole core structure with a methanesulfonylbenzamido substituent, which is crucial for its biological interactions. The molecular formula is C₁₈H₁₈N₂O₄S₂, and it has a molecular weight of approximately 386.47 g/mol. The presence of the methanesulfonyl group enhances its solubility and reactivity.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against specific bacterial strains.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications:
- Tumor Xenograft Models : Administration of the compound in mouse models resulted in significant tumor size reduction compared to controls.
- Inflammation Models : In models of acute inflammation, treatment with the compound led to a marked decrease in edema and inflammatory cell infiltration.
Case Studies
- Case Study on Antitumor Activity : A recent study investigated the effects of this compound on breast cancer cells. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.
- Case Study on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of this compound in a model of lipopolysaccharide-induced inflammation. The findings demonstrated a significant reduction in inflammatory markers and cytokine levels.
Q & A
Q. Table 1: Common Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Lawesson’s reagent, THF, 80°C | Use inert atmosphere (N₂/Ar) |
| Sulfonylation | 4-Methanesulfonylbenzoyl chloride | Slow addition to avoid overheating |
| Esterification | Ethanol, H₂SO₄ catalyst | Reflux for 12–16 hours |
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthieno-thiazole protons at δ 2.5–3.0 ppm; methanesulfonyl group at δ 3.3 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ ~470 m/z).
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
- X-ray crystallography : Resolve crystal structure ambiguity, especially for stereoisomers .
How should researchers design initial biological activity screening assays for this compound?
Methodological Answer:
Prioritize assays aligned with structural analogs (e.g., thiazole derivatives with anticancer or anti-inflammatory activity):
- Anticancer : NCI-60 cell line panel screening (see Table 2) .
- Kinase inhibition : ELISA-based assays for EGFR/VEGFR .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using fluorometric kits .
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC₅₀ calculations).
Q. Table 2: Example Antitumor Screening Data
| Cell Line | GI₅₀ (µM) | Mechanism Notes |
|---|---|---|
| MCF-7 (Breast) | 2.1 | Apoptosis via caspase-3 activation |
| A549 (Lung) | 4.7 | Cell cycle arrest (G2/M phase) |
Advanced Research Questions
How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s therapeutic potential?
Methodological Answer:
- Core modifications : Replace the methanesulfonyl group with halogenated or nitro substituents to evaluate electron-withdrawing effects .
- Side-chain variations : Introduce alkyl/aryl groups at the 6-methylthieno position to assess steric/electronic impacts on binding .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or kinases . Validate via SPR (surface plasmon resonance) for binding affinity (KD values) .
What computational strategies are effective for predicting reaction mechanisms involving this compound?
Methodological Answer:
- Reaction path search : Apply quantum mechanical calculations (DFT/B3LYP) to model cyclization and sulfonylation steps .
- Transition state analysis : Identify energy barriers using Gaussian 16 to optimize reaction conditions .
- Machine learning : Train models on existing thiazole reaction datasets to predict byproducts and regioselectivity .
How can contradictory data in biological assays be resolved?
Methodological Answer:
- Orthogonal assays : Confirm cytotoxicity results via both MTT and ATP-based assays to rule out false positives .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., if activity drops in EGFR-KO cells, target engagement is validated) .
- Metabolic stability : Test compound stability in liver microsomes to distinguish intrinsic vs. metabolism-driven effects .
What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
- Transcriptomics : RNA-seq to map pathways affected (e.g., apoptosis, oxidative stress) .
- Cryo-EM : Resolve compound-target complexes (e.g., kinase-inhibitor binding) at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
